molecular formula C11H9IO B1618119 2-Iodo-6-methoxynaphthalene CAS No. 67886-69-5

2-Iodo-6-methoxynaphthalene

Cat. No. B1618119
Key on ui cas rn: 67886-69-5
M. Wt: 284.09 g/mol
InChI Key: RATKEICSZQPVCV-UHFFFAOYSA-N
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Patent
US08455563B2

Procedure details

n-Butyllithium (2.5 M in hexanes, 92 mL, 230 mmol) is added via dropping funnel to a solution of 2-bromo-6-methoxy-naphthalene (49.5 g, 209 mmol) in anhydrous THF (2 L) at −75° C. at such a rate that the temperature is kept below −70° C. (over 45 min). The resulting yellow solution is stirred for 15 min at −75° C. A solution of iodine (58.3 g, 230 mmol) in anhydrous THF (100 mL) is added via a fresh dropping funnel until the red iodine colour persists (addition over 45 min, max. temp. −68° C.). The mixture is warmed to rt. and water (1.3 L) is added. The mixture is extracted with dichloromethane (2 L) with brine (500 mL) being added to aid the separation. The aqueous fraction is back-extracted with dichloromethane (1 L). The combined organic fractions are reduced in vacuo to approx. 1 L, washed with saturated aqueous sodium metabisulphite (100 mL), then brine (200 mL), dried (Na2SO4), filtered and solvent removed in vacuo. The crude residue is recrystalised from IMS (1.9 l) washing with ice-cold IMS (2×150 mL) and dried in a vacuum oven at 70, ° C. to give a light cream crystalline solid. 46.45 g, 78%.
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step Two
Quantity
58.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
reactant
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17][CH3:18])[CH:13]=2)[CH:8]=1.[I:19]I.O>C1COCC1>[I:19][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17][CH3:18])[CH:13]=2)[CH:8]=1

Inputs

Step One
Name
Quantity
92 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
49.5 g
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Step Three
Name
Quantity
58.3 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
1.3 L
Type
reactant
Smiles
O
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The resulting yellow solution is stirred for 15 min at −75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −75° C.
CUSTOM
Type
CUSTOM
Details
is kept below −70° C.
CUSTOM
Type
CUSTOM
Details
(over 45 min)
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to rt
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane (2 L) with brine (500 mL)
ADDITION
Type
ADDITION
Details
being added
CUSTOM
Type
CUSTOM
Details
the separation
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction is back-extracted with dichloromethane (1 L)
WASH
Type
WASH
Details
washed with saturated aqueous sodium metabisulphite (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (200 mL), dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue is recrystalised from IMS (1.9 l)
WASH
Type
WASH
Details
washing with ice-cold IMS (2×150 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 70, ° C
CUSTOM
Type
CUSTOM
Details
to give a light cream crystalline solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
IC1=CC2=CC=C(C=C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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